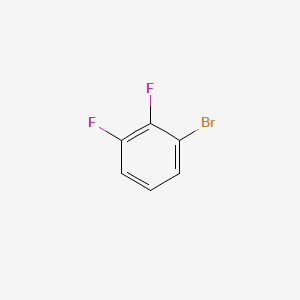

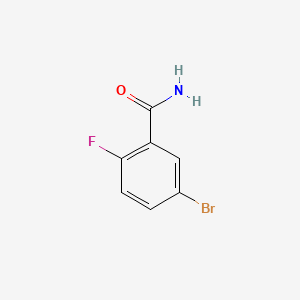

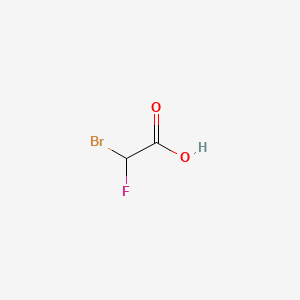

Ácido bromofluoroacético

Descripción general

Descripción

Bromofluoroacetic acid is a compound that has garnered attention due to its utility in organic synthesis, particularly in the formation of fluorinated molecules which are of significant interest in the development of pharmaceuticals and agrochemicals. The compound's reactivity and the ability to introduce fluorine into other molecules make it a valuable reagent in various chemical transformations .

Synthesis Analysis

The synthesis of bromofluoroacetic acid and its derivatives has been explored through various methods. One approach involves the use of bromodifluoroacetate in a Pd-catalyzed reaction with arylboronic acids, which proceeds via a difluorocarbene pathway . Another method employs ethyl bromofluoroacetate activated by visible light and Eosin Y catalysis to couple with indoles and anilines, forming bisindolyl and bisanilinoyl acetate derivatives . Additionally, ethyl bromodifluoroacetate has been used in a triple mode of alkylation, demonstrating its versatility as a reagent .

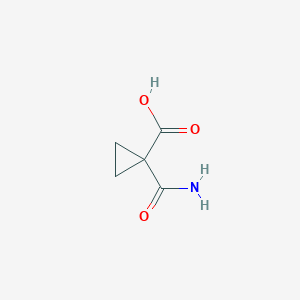

Molecular Structure Analysis

The molecular structure of bromofluoroacetic acid has been resolved, revealing that it exists as hydrogen-bonded dimers in the solid state. The crystal structure determination has provided insights into the compound's chiral nature and its absolute configuration 10.

Chemical Reactions Analysis

Bromofluoroacetic acid and its derivatives participate in a variety of chemical reactions. For instance, ethyl bromodifluoroacetate has been used as an N-formylating reagent in copper-catalyzed N-formylation of amines . It has also been activated in situ for the synthesis of pyridines and fused pyridin-2-ones . Furthermore, bromodifluoroacetyl fluoride, a related compound, has been synthesized and studied, expanding the understanding of bromofluoroacetic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromofluoroacetic acid derivatives are influenced by the presence of fluorine and bromine atoms. These halogens contribute to the reactivity and stability of the molecules. The compound's ability to form stable dimers through hydrogen bonding is a notable physical property that has implications for its reactivity and applications in synthesis10.

Relevant Case Studies

Case studies involving bromofluoroacetic acid demonstrate its utility in the synthesis of biologically active compounds. The resolution of its enantiomers and determination of its absolute configuration are particularly relevant for the development of chiral molecules in pharmaceutical research . The use of bromofluoroacetic acid derivatives in the synthesis of fluorinated heterocycles and aliphatic compounds further exemplifies its versatility and importance in organic chemistry .

Aplicaciones Científicas De Investigación

Análisis de Estructura Cristal

La estructura cristalina del ácido bromofluoroacético se ha determinado a partir de datos de contador tridimensionales y se ha refinado mediante técnicas de mínimos cuadrados de matriz completa . Los cristales pertenecen al grupo espacial monoclínico P 2 1 / c, con a = 8.529 (4), b = 5.632 (3), c = 9.500 (4) Å,β = 105.52 (4) °, y D x = 2.37 g cm −3 para Z = 4 . Esta información es crucial para comprender las propiedades físicas del compuesto y sus posibles aplicaciones en diversos campos.

Estudio de ESR

Se ha llevado a cabo un estudio de Resonancia de Espín Electrónico (ESR) para el radical π‐alquilo bromofluoro, ĊBrFCOOH, atrapado en cristales de ácido bromofluoroacético irradiados con rayos X . Se observan fuertes transiciones prohibidas, especialmente las transiciones Δ M Br =±2, y ha sido posible determinar los signos relativos de los componentes principales de la hiperfina α‐bromo \uD835\uDC9C . Este estudio proporciona información valiosa sobre la estructura electrónica del compuesto, que puede ser útil en campos como la química cuántica y la ciencia de los materiales.

Aplicaciones de Sensores

Si bien no están directamente relacionados con el ácido bromofluoroacético, los ácidos borónicos, que tienen propiedades similares, se utilizan cada vez más en diversas áreas de investigación . Interactúan con dioles y bases de Lewis fuertes como aniones fluoruro o cianuro, lo que lleva a su utilidad en diversas aplicaciones de detección . Dadas las propiedades similares, el ácido bromofluoroacético podría utilizarse potencialmente en aplicaciones similares.

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known to be used as an intermediate for fluoroacetic acid , suggesting that its targets may be similar to those of fluoroacetic acid.

Mode of Action

It is known that the compound exists as hydrogen-bonded dimers in the solid state . This could potentially influence its interaction with its targets.

Biochemical Pathways

Given its use as an intermediate for fluoroacetic acid , it may be involved in similar biochemical pathways.

Result of Action

Its use as an intermediate for fluoroacetic acid suggests that it may have similar effects.

Action Environment

It is known that the compound exists as hydrogen-bonded dimers in the solid state , which could potentially be influenced by environmental conditions.

Propiedades

IUPAC Name |

2-bromo-2-fluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrFO2/c3-1(4)2(5)6/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTXGKNZADORBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382077 | |

| Record name | Bromofluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

359-25-1 | |

| Record name | Bromofluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromofluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.